N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide

Catalog No.
S12462499
CAS No.
767310-47-4
M.F
C26H35N3O3
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxo...

CAS Number

767310-47-4

Product Name

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]decanamide

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C26H35N3O3/c1-2-3-4-5-6-7-11-17-25(30)27-20-26(31)29-28-19-23-15-12-16-24(18-23)32-21-22-13-9-8-10-14-22/h8-10,12-16,18-19H,2-7,11,17,20-21H2,1H3,(H,27,30)(H,29,31)/b28-19+

InChI Key

SYPHBKPACAWLHL-TURZUDJPSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is a complex organic compound characterized by a unique structure that incorporates various functional groups, including hydrazino, benzyloxy, and amide functionalities. The molecular formula of this compound is C26H35N3O3C_{26}H_{35}N_{3}O_{3}, and it has a molecular weight of approximately 433.58 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the hydrazino group which can interact with biological targets.

The chemical reactivity of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide can be explored through several types of reactions:

  • Condensation Reactions: The synthesis typically involves the condensation of benzyloxybenzaldehyde with hydrazine derivatives, leading to the formation of hydrazones.
  • Oxidation and Reduction: The compound can undergo oxidation to yield various benzoic acid derivatives and reduction to form corresponding amines.
  • Substitution Reactions: Substituted aromatic compounds may be generated through electrophilic aromatic substitution reactions involving the aromatic rings present in the structure.

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide exhibits significant biological activity, primarily attributed to its hydrazino group. This group allows for:

  • Anticancer Properties: Preliminary studies have indicated that compounds with hydrazino functionalities may exhibit anticancer activity by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide typically follows these steps:

  • Preparation of Benzyloxybenzaldehyde: This is achieved through the reaction of benzyl chloride with phenolic compounds.
  • Formation of Hydrazone: Condensation of benzyloxybenzaldehyde with hydrazine hydrate forms the hydrazone intermediate.
  • Addition of Decanamide: The resulting hydrazone is then reacted with decanoyl chloride or decanamide under suitable conditions to yield the final product.
  • Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity suitable for biological testing.

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting cancer and inflammation.
  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing specialty chemicals and materials due to its unique structure.

Studies on the interactions of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide with biological macromolecules indicate that:

  • Hydrogen Bonding: The hydrazino group can form hydrogen bonds with proteins or nucleic acids, influencing their structural and functional properties.
  • π-π Interactions: The presence of aromatic rings allows for π-π stacking interactions, which may enhance binding affinity to target biomolecules.

Several compounds share structural similarities with N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide. These include:

  • N-(4-Ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
    • Features similar hydrazine functionality but differs in substituents on the aromatic rings.
  • N-(4-Chlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide
    • Contains a chlorinated aromatic ring, which may affect its biological activity compared to the benzyloxy derivative.
  • N-(4-Methoxyphenyl)-N'-[(E)-(4-chlorophenyl)methylideneamino]oxamide
    • Similar in structure but features methoxy substitution instead of benzyloxy, influencing solubility and reactivity.

Uniqueness

The uniqueness of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)decanamide lies in its specific combination of functional groups that enhance lipophilicity and potential biological interactions. The benzyloxy group not only contributes to its solubility profile but may also improve its interaction with lipid membranes, making it a promising candidate for further research and development in drug discovery.

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

437.26784199 g/mol

Monoisotopic Mass

437.26784199 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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